3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Overview
Description
3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine; oxalic acid is a chemical compound that belongs to the family of phenoxyalkanoic acids. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 280.1 g/mol. This compound is widely used in various fields, including medical, environmental, and industrial research.
Scientific Research Applications
3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine involves a two-step method. The first step is a Michael addition to ethyl propiolate, which gives E-3-(2-iodophenoxy)-2-propenoic acid ethyl ester in 88% yield. This is followed by an intramolecular Heck reaction, which yields the final product in 84% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Oxone® in aqueous solution under mild conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Oxone® in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: The major product formed is 2-iodosobenzoic acid.
Reduction: The major product formed is the corresponding amine.
Substitution: The major product formed is the azide derivative.
Mechanism of Action
The mechanism of action of 3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating various oxidative reactions in biological and chemical systems . It can also participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-Iodosobenzoic Acid (IBA): A cyclic hypervalent iodine reagent used as a catalyst and reagent in various reactions.
2-Iodoxybenzoic Acid (IBX): Another cyclic hypervalent iodine reagent with similar applications.
Aziridines and Azetidines: Nitrogen-containing heterocycles used in the synthesis of polyamines.
Uniqueness
3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific structure and reactivity. Its ability to undergo various types of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(2-iodophenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO.C2H2O4/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12;3-1(4)2(5)6/h3-4,6-7H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHODFCOIHYRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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